tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate hydrochloride
CAS No.: 2095192-22-4
Cat. No.: VC4091367
Molecular Formula: C12H23ClN2O3
Molecular Weight: 278.77
* For research use only. Not for human or veterinary use.
![tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate hydrochloride - 2095192-22-4](/images/structure/VC4091367.png)
Specification
CAS No. | 2095192-22-4 |
---|---|
Molecular Formula | C12H23ClN2O3 |
Molecular Weight | 278.77 |
IUPAC Name | tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C12H22N2O3.ClH/c1-11(2,3)17-10(15)14-6-7-16-12(9-14)4-5-13-8-12;/h13H,4-9H2,1-3H3;1H |
Standard InChI Key | WGLCTNVOFYGCFK-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCOC2(C1)CCNC2.Cl |
Canonical SMILES | CC(C)(C)OC(=O)N1CCOC2(C1)CCNC2.Cl |
Introduction
Structural and Nomenclature Insights
Molecular Architecture
The compound features a spiro[4.5]decane core, comprising a four-membered oxolane ring (6-oxa) fused to a five-membered diazole ring (2,9-diaza). The tert-butyl carbamate group (-Boc) at the 9-position nitrogen and the hydrochloride salt at the secondary amine define its functionalization . The molecular formula is C₁₂H₂₃ClN₂O₃, with a molar mass of 278.77–279 Da .
Key Structural Features:
-
Spirocyclic System: The 4,5-ring fusion imposes conformational restraint, reducing entropy during molecular interactions .
-
Protective Groups: The Boc group stabilizes the amine during synthesis, while the hydrochloride salt enhances solubility .
-
Heteroatom Placement: Oxygen at position 6 and nitrogens at positions 2 and 9 enable hydrogen bonding and metal coordination .
Nomenclature Clarifications
Discrepancies in CAS registry numbers (e.g., 2095192-19-9 vs. 2095192-22-4) arise from positional isomerism. The 9-carboxylate variant (CAS: 2095192-22-4) is distinct from the 2-carboxylate analog, underscoring the importance of precise nomenclature in procurement .
Physicochemical Properties
Solubility and Lipophilicity
-
LogP: 0.38, indicating moderate hydrophilicity suitable for aqueous reaction conditions .
-
Polar Surface Area (PSA): 51 Ų, favorable for membrane permeability in drug candidates .
-
Hydrogen Bonding: Three acceptors and one donor, enabling interactions with biological targets .
Stability and Reactivity
-
Rotatable Bonds: Two, suggesting limited flexibility and reduced metabolic degradation .
-
Hygroscopicity: As a hydrochloride salt, the compound requires anhydrous storage to prevent hydrolysis .
Supplier | Purity (%) | Packaging | Price (€) | Lead Time |
---|---|---|---|---|
BLD Pharmatech Co. | 90 | 100 mg | 433 | 30 days |
Advanced ChemBlock | 97 | 250 mg | 1,623 | 30 days |
Sigma-Aldrich | 95 | 1 g | 2,706 | 50 days |
Pricing scales with quantity, reflecting bulk synthesis challenges .
Synthetic Routes
While explicit protocols are proprietary, the compound is likely synthesized via:
-
Spirocyclization: Cyclocondensation of diamine and diol precursors.
-
Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
-
Salt Formation: Treatment with HCl in ether or dichloromethane .
Applications in Drug Discovery
Pharmacophore Development
The spirocyclic core mimics natural alkaloids, enabling:
-
Kinase Inhibition: Rigid structures align with ATP-binding pockets .
-
GPCR Targeting: Nitrogen and oxygen atoms mediate receptor binding .
Case Studies
-
Oncology: Analogous spiro compounds show activity against PI3K and mTOR pathways .
-
Neurology: Diazaspirodecanes modulate serotonin and dopamine receptors .
Future Directions
Research Opportunities
-
Structure-Activity Relationships (SAR): Modifying the Boc group or spiro ring size.
-
Prodrug Development: Ester hydrolysis for targeted release .
Industrial Scalability
-
Continuous Flow Synthesis: To improve yield and reduce costs for bulk production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume